molecular formula C7H16N2O2 B13115518 2-((5-Aminopentyl)amino)acetic acid

2-((5-Aminopentyl)amino)acetic acid

Katalognummer: B13115518
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: RHTMZEMDWRPOIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Aminopentyl)amino)acetic acid is an organic compound with the molecular formula C7H16N2O2 This compound is characterized by the presence of an amino group attached to a pentyl chain, which is further connected to an aminoacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Aminopentyl)amino)acetic acid can be achieved through several methods. One common approach involves the reaction of 5-aminopentylamine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

    Reactants: 5-aminopentylamine and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet, reducing the need for batch processing and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Aminopentyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amino acids.

Wissenschaftliche Forschungsanwendungen

2-((5-Aminopentyl)amino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of amino acid metabolism and protein synthesis.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-((5-Aminopentyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((5-Aminopentyl)amino)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-((5-Aminopentyl)amino)butanoic acid: Contains a butanoic acid moiety.

    2-((5-Aminopentyl)amino)pentanoic acid: Contains a pentanoic acid moiety.

Uniqueness

2-((5-Aminopentyl)amino)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C7H16N2O2

Molekulargewicht

160.21 g/mol

IUPAC-Name

2-(5-aminopentylamino)acetic acid

InChI

InChI=1S/C7H16N2O2/c8-4-2-1-3-5-9-6-7(10)11/h9H,1-6,8H2,(H,10,11)

InChI-Schlüssel

RHTMZEMDWRPOIH-UHFFFAOYSA-N

Kanonische SMILES

C(CCN)CCNCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.